molecular formula C14H15N3OS B2848256 N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097919-76-9

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2848256
CAS RN: 2097919-76-9
M. Wt: 273.35
InChI Key: ZDFMISRRVBHLHG-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as CT, is a small molecule that has been widely used in scientific research due to its unique properties. CT is a fluorescent probe that can selectively bind to proteins, nucleic acids, and other biomolecules, making it an essential tool for studying biological processes.

Scientific Research Applications

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been widely used in scientific research due to its unique properties. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can selectively bind to proteins, nucleic acids, and other biomolecules, making it an essential tool for studying biological processes. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been used to study the structure and function of proteins, DNA, and RNA. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has also been used to study the interactions between proteins and other biomolecules, such as lipids and carbohydrates. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used in a variety of research applications, including microscopy, spectroscopy, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is based on its ability to selectively bind to biomolecules. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide contains a benzothiadiazole ring that can interact with the amino acids in proteins and the bases in nucleic acids. The binding of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide to biomolecules can cause changes in their conformation, which can affect their function. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be used to label biomolecules for imaging and detection.
Biochemical and Physiological Effects:
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can affect the conformation and function of proteins, DNA, and RNA. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also affect the activity of enzymes and other biomolecules. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to be non-toxic to cells and can be used in vivo and in vitro. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have low photobleaching and high photostability, making it an ideal tool for long-term imaging experiments.

Advantages and Limitations for Lab Experiments

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a small molecule that can selectively bind to biomolecules, making it an essential tool for studying biological processes. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is also non-toxic to cells and can be used in vivo and in vitro. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has high photostability, making it an ideal tool for long-term imaging experiments. However, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has some limitations for lab experiments. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the use of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide in scientific research. One potential application of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is in the study of protein-protein interactions. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to label proteins and monitor their interactions in real-time. Another potential application of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is in the study of RNA structure and function. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to label RNA and monitor its conformational changes in response to different stimuli. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be used in drug discovery and development. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to screen compounds for their ability to bind to proteins and other biomolecules. Overall, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a versatile tool that has the potential to advance our understanding of biological processes and improve drug discovery and development.

Synthesis Methods

The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis is the preparation of 4-methylcyclohexanone, which is then reacted with thiosemicarbazide to form 4-methylidenethiosemicarbazide. This compound is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide. The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h4,7-8,11H,1-3,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFMISRRVBHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide

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